molecular formula C10H12N2O B1280347 4-(3-Aminophenyl)pyrrolidin-2-one CAS No. 725233-29-4

4-(3-Aminophenyl)pyrrolidin-2-one

Cat. No.: B1280347
CAS No.: 725233-29-4
M. Wt: 176.21 g/mol
InChI Key: ZZPPSRMRIPWGTL-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development.

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are of immense importance in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and biologically active molecules. semanticscholar.orgrsc.orgnih.gov In fact, it is estimated that over 85% of all biologically active compounds are or contain a heterocycle, with nitrogen-containing rings being the most common. semanticscholar.orgrsc.org An analysis of the FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. rsc.orgnih.govmdpi.com

The prevalence of nitrogen heterocycles in drug design can be attributed to several key factors. Their structural diversity and the ability of the nitrogen atom(s) to form hydrogen bonds are critical for molecular recognition and binding to biological targets such as enzymes and receptors. mdpi.com This interaction is often crucial for the therapeutic effect of a drug. Furthermore, the presence of nitrogen atoms can influence the physicochemical properties of a molecule, such as its solubility and stability, which are important for its pharmacokinetic profile. mdpi.com

Many natural products with potent medicinal properties, including alkaloids like morphine and codeine, and vitamins such as riboflavin (B1680620) (vitamin B2) and nicotinamide (B372718) (vitamin B3), contain nitrogen heterocyclic cores. nih.govmdpi.com This has inspired the synthesis of a multitude of synthetic drugs that incorporate these privileged structures. Examples of such synthetic drugs include diazepam (Valium), a benzodiazepine (B76468) used for anxiety, and zidovudine (B1683550) (AZT), an antiretroviral drug used to treat HIV. nih.govmdpi.com

The Pyrrolidin-2-one Scaffold as a Privileged Structure in Bioactive Molecules.

Within the vast family of nitrogen-containing heterocycles, the pyrrolidin-2-one scaffold holds a special place. It is considered a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govnih.govopenochem.org This versatility makes them highly attractive starting points for the design of new drugs. openochem.orgmdpi.com

The five-membered pyrrolidin-2-one ring is a common feature in a variety of bioactive compounds. nih.govnih.gov Its non-planar, sp³-hybridized nature allows for a greater three-dimensional exploration of chemical space compared to its aromatic counterpart, pyrrole. nih.govnih.govresearchgate.net This structural feature is crucial for achieving specific and high-affinity interactions with biological macromolecules. researchgate.net

The pyrrolidin-2-one core is present in a number of well-known nootropic drugs, often referred to as "racetams," such as piracetam (B1677957) and aniracetam, which are investigated for their cognitive-enhancing effects. nuph.edu.ua The versatility of this scaffold is further highlighted by its presence in compounds with a wide range of biological activities, including antibacterial, anticancer, and anticonvulsant properties. rdd.edu.iqresearchgate.net For instance, certain derivatives of pyrrolidine-2,5-dione have shown promise in the treatment of epilepsy. nih.gov

Rationale for Investigating 4-(3-Aminophenyl)pyrrolidin-2-one as a Research Target.

The specific compound, this compound, presents an interesting subject for research due to the combination of two key structural motifs: the pyrrolidin-2-one core and the 3-aminophenyl group. The pyrrolidin-2-one moiety, as discussed, is a privileged scaffold with a proven track record in medicinal chemistry. nih.govresearchgate.netfrontiersin.org

The addition of a 3-aminophenyl group introduces further potential for biological activity. The phenyl ring provides a larger surface area for interaction with biological targets, and the amino group (—NH2) can act as a hydrogen bond donor and a site for further chemical modification. The position of the amino group on the phenyl ring (meta) is also significant as it influences the electronic properties and the spatial arrangement of the molecule.

The investigation of this compound and its derivatives is driven by the hypothesis that this combination of structural features could lead to novel compounds with interesting pharmacological profiles. Research into related structures, such as 3-(4-aminophenyl)pyrrolidine-2,5-diones, has explored their potential as enzyme inhibitors. nih.gov Furthermore, the synthesis and biological evaluation of various aminophenyl pyrrolidin-2-one derivatives have been undertaken to explore their potential as selective inhibitors against certain bacteria. rdd.edu.iq Therefore, the systematic investigation of this compound is a logical step in the ongoing search for new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPPSRMRIPWGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458662
Record name 4-(3-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725233-29-4
Record name 4-(3-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 4 3 Aminophenyl Pyrrolidin 2 One

Retrosynthetic Analysis of 4-(3-Aminophenyl)pyrrolidin-2-one

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic approaches. The most intuitive disconnections are at the amide bond within the pyrrolidin-2-one ring and the carbon-carbon bond connecting the phenyl and pyrrolidinone rings.

One common retrosynthetic pathway involves disconnecting the amide bond, leading to a γ-amino acid precursor. This intermediate, 4-amino-3-(3-aminophenyl)butanoic acid, can be cyclized to form the target lactam. Further disconnection of this amino acid at the C3-C4 bond suggests a Michael addition of a nucleophile to a suitable cinnamic acid derivative, or a related conjugate acceptor, bearing a nitro group as a precursor to the amine.

Alternatively, disconnecting the C-N bond of the pyrrolidinone ring can lead to an open-chain amino ester or amino acid. Another approach involves disconnecting the aryl-pyrrolidinone bond. This strategy would entail the formation of the pyrrolidin-2-one ring first, followed by the introduction of the (3-aminophenyl) group at the 4-position. This could be achieved through cross-coupling reactions or nucleophilic aromatic substitution, although the latter is generally less feasible for unactivated aryl halides. A nitro-substituted phenyl group is often used as a precursor to the amino group to avoid interference with the preceding synthetic steps.

Contemporary Methodologies for Pyrrolidin-2-one Synthesis, Applicable to the this compound Scaffold

The synthesis of the this compound scaffold can be approached by forming the pyrrolidin-2-one ring and introducing the aminophenyl group in a sequential or convergent manner.

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

The formation of the pyrrolidin-2-one ring is a key step, and various cyclization strategies have been developed. These methods often involve the intramolecular cyclization of γ-amino acids or their derivatives.

One-pot Ugi reactions followed by cyclization offer an efficient route to pyrrolinone carboxamides. acs.org This multicomponent reaction brings together an aldehyde, an amine, an isocyanide, and a carboxylic acid to rapidly build molecular complexity. acs.org The resulting intermediate can then undergo base-mediated cyclization to form the desired pyrrolidinone ring. acs.org

Radical cyclizations provide another powerful tool for constructing the pyrrolidin-2-one core. For instance, N-vinylacetamides can undergo a 5-endo-trigonal radical cyclization to yield the corresponding pyrrolidin-2-ones. rsc.org N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations have also emerged as a practical, transition-metal-free method for synthesizing highly functionalized 2-pyrrolidinones. rsc.org

Reductive cyclization methods are also prevalent. The reaction of amide dianions with epibromohydrin (B142927) leads to the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org Additionally, iridium-catalyzed reductive [3+2] cycloaddition reactions of amides with alkenes provide a general and highly selective route to structurally complex pyrrolidines. nih.gov

Cyclization Method Key Features Reference
Ugi Reaction/CyclizationMulticomponent, efficient, forms pyrrolinone carboxamides. acs.org
Radical CyclizationCan be performed under various conditions, including NHC-catalysis. rsc.orgrsc.org
Reductive CyclizationUtilizes reagents like amide dianions or iridium catalysts. organic-chemistry.orgnih.gov

Introduction of the (3-Aminophenyl) Moiety

The (3-aminophenyl) group is typically introduced as a 3-nitrophenyl group, which is later reduced to the amine. This strategy prevents the nucleophilic amino group from interfering with earlier reaction steps.

The 3-aminophenyl moiety can be incorporated through various methods. One common approach is the dehydrogenation of 3-aminocyclohexenones. google.com This can be achieved using a transition metal catalyst, and the reaction can be carried out in a tertiary amide solvent. google.com The starting 3-aminocyclohexenones can be synthesized from aliphatic precursors, such as by the cyclization of cyanoethylated ketones or by reacting enamines with acrylic acid chlorides. google.com

Another method for producing 3-aminophenol (B1664112), a related compound, is through the caustic fusion of 3-aminobenzenesulfonic acid or by a substitution reaction with resorcinol (B1680541) and ammonium (B1175870) hydroxide. wikipedia.org While not directly forming the target molecule, these methods highlight strategies for creating the 3-aminophenol substructure.

Reduction of a 3-nitrophenol (B1666305) is a common way to synthesize 3-aminophenol. wikipedia.org Similarly, for the target molecule, a 4-(3-nitrophenyl)pyrrolidin-2-one precursor would be synthesized first, followed by the reduction of the nitro group to an amine. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., with Pd/C and H2) or metal-based reducing agents (e.g., SnCl2, Fe/HCl).

Stereoselective Synthesis Approaches for Chiral Pyrrolidin-2-ones

The development of stereoselective methods for the synthesis of pyrrolidin-2-ones is of great importance due to the prevalence of chiral pyrrolidine-containing drugs. mdpi.comnih.gov

One of the primary strategies involves using chiral precursors, such as proline and 4-hydroxyproline, which are readily available from the chiral pool. mdpi.comnih.gov These cyclic precursors can be functionalized to introduce the desired substituents while retaining the stereochemical integrity of the starting material. mdpi.comnih.gov

Asymmetric catalysis is another powerful approach. The heterogeneous catalytic hydrogenation of substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net Rhodium-based catalysts are often employed for this transformation. researchgate.net Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are effective for the diastereoselective synthesis of densely substituted pyrrolidines. ua.es The use of chiral auxiliaries, such as N-tert-butanesulfinylimines, can control the stereochemical outcome of the reaction. ua.es Biocatalytic approaches, for instance, using laccase enzymes, have also been developed for the stereoselective synthesis of functionalized pyrrolidine-2,3-diones. rsc.org

Stereoselective Method Key Features Reference
Chiral Pool SynthesisUtilizes readily available chiral precursors like proline. mdpi.comnih.gov
Asymmetric CatalysisEmploys chiral catalysts (e.g., Rh, Cu) to induce stereoselectivity. researchgate.netnih.gov
1,3-Dipolar CycloadditionCreates multiple stereocenters in a single step. ua.es
BiocatalysisUses enzymes to achieve high stereoselectivity under mild conditions. rsc.org

Derivatization and Functionalization of this compound

The presence of both a secondary amine within the lactam and a primary aromatic amine provides two reactive sites for further chemical modifications.

Modifications at the Pyrrolidin-2-one Nitrogen Atom

The nitrogen atom of the pyrrolidin-2-one ring is a secondary amide and can undergo various N-alkylation and N-acylation reactions. These modifications are often performed to explore the structure-activity relationship of pyrrolidinone-based compounds or to attach the scaffold to other molecules of interest.

N-alkylation can be achieved using alkyl halides in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and prevent side reactions. N-acylation can be performed using acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270).

Derivatization of amine groups is a common strategy to enhance their analytical detection. For example, tagging with a group that has a high proton affinity can significantly increase sensitivity in mass spectrometry. nsf.govnih.govresearchgate.netrowan.edu While these studies focus on derivatizing primary amines for analytical purposes, the principles can be applied to the derivatization of the pyrrolidin-2-one nitrogen for other applications. The introduction of specific functional groups can also be used to modulate the biological activity or physical properties of the molecule.

Modifications of the Phenyl Ring and Amine Functionality

The primary amino group on the phenyl ring is a key handle for derivatization. As a nucleophile, it readily participates in a variety of classical chemical reactions. mnstate.edumsu.edu

Acylation: The amine can be acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, in a process analogous to the derivatization of other aminophenyl compounds, the amine can react with carboxylic acids in the presence of condensing agents or via direct thermal condensation to yield amide derivatives. A study on the bis-chalcone [3,3'-(1,4-phenylene)bis(1-(4-aminophenyl)prop-2-en-1-one)] demonstrated that the aminophenyl moiety could be readily acylated by reacting with various carboxylic acids under basic conditions (NaOH) with refluxing ethanol. researchgate.net This highlights a robust method for introducing a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base (the Hinsberg test) yields the corresponding sulfonamides. msu.edu This transformation is not only a method for derivatization but also serves as a classical test to characterize primary amines.

Alkylation: The amine can undergo N-alkylation with alkyl halides. However, this reaction can be challenging to control, often resulting in polyalkylation. mnstate.edu To achieve mono-alkylation, specific strategies such as reductive amination or using a large excess of the amine are often employed. For example, research on related aminophenyl structures has shown that N-alkylation can be achieved; a study involving 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrated successful N-benzylation using benzyl (B1604629) bromide. nih.gov

Modifications to the phenyl ring itself are also feasible, although the presence of the activating amino group directs the regioselectivity of electrophilic aromatic substitution reactions primarily to the ortho and para positions relative to the amine. For more complex modifications like cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), it is often necessary to first convert the amino group into a more suitable functional group, such as a halide or triflate. A Sandmeyer reaction, for instance, could convert the amine to a diazonium salt, which can then be transformed into a variety of other groups (e.g., -Br, -Cl, -CN). This newly installed group can then participate in palladium-catalyzed cross-coupling reactions. This approach is exemplified in the synthesis of β-aminotetralin analogs, where a 4-(3-bromophenyl)tetralen-2-ol derivative readily undergoes Suzuki coupling to form new carbon-carbon bonds. nih.gov

Table 1: Examples of Chemical Modifications on the Aminophenyl Moiety
Reaction TypeReactant(s)Key ConditionsProduct TypeReference AnalogCitation
AcylationCarboxylic AcidEthanol, NaOH, RefluxAmide3,3'-(1,4-Phenylene)bis(1-(4-aminophenyl)prop-2-en-1-one) researchgate.net
Alkylationα-HaloketonePropan-2-ol/Water, RefluxSecondary Amine1-(4-Aminophenyl)ethan-1-one nih.gov
SulfonylationBenzenesulfonyl chlorideAqueous BaseSulfonamideGeneral Primary Amines msu.edu
Cross-Coupling (via halide)Arylboronic AcidPalladium Catalyst, BaseBiaryl Compound4-(3-Bromophenyl)tetralen-2-ol nih.gov

Development of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization is a prominent strategy in modern drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to develop agents with improved affinity, better selectivity, or a multi-target profile, potentially addressing complex diseases more effectively and reducing the likelihood of drug resistance. The this compound scaffold is an attractive building block for creating such hybrids, with the aminophenyl group serving as a versatile anchor point for attaching other biologically active moieties.

One notable example involves the synthesis of quinolin-4-one derivatives. In one study, 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones were synthesized and evaluated for their antitumor properties. nih.gov These compounds merge a substituted aminophenyl moiety with a quinolinone structure that also bears a pyrrolidine (B122466) ring, creating a complex hybrid with significant cytotoxic activity against cancer cell lines. nih.gov

Another hybridization strategy involves linking the aminophenyl scaffold to other heterocyclic systems known for their therapeutic potential. For example, hybrid compounds combining the antitubercular drug pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold have been designed. nih.gov The synthesis involved forming an amide bond between 6-chloropyrazine-2-carboxylic acid and various N-(4-arylthiazol-2-yl)amines, resulting in hybrids with potent antimycobacterial activity. nih.gov This same principle can be applied to this compound, where its amino group can be acylated with a pharmacologically relevant carboxylic acid to generate a novel hybrid.

The synthesis of imidazole-1,3,4-thiadiazole hybrids further illustrates this concept. Researchers have used 4-aminobenzoic acid derivatives as a linker to connect a metronidazole (B1676534) (imidazole) fragment with a substituted 1,3,4-thiadiazole (B1197879) ring via an ester linkage. mdpi.com This modular approach, where a central aminophenyl-containing unit bridges two other pharmacophores, is directly applicable to the this compound core.

Table 2: Representative Hybrid Molecules Based on Aminophenyl Scaffolds
Hybrid Scaffold TypeCore ACore BLinkage TypeTherapeutic Area/TargetCitation
Quinolinone-Pyrrolidine Hybrid(3-Alkylaminophenyl)6-(Pyrrolidin-1-yl)quinolin-4-oneDirect C-C bondAntitumor nih.gov
Pyrazinamide-Thiazole HybridPyrazinamide4-Phenylthiazol-2-amineAmideAntimycobacterial (M. tuberculosis) nih.gov
Imidazole-Thiadiazole HybridMetronidazole (Imidazole)5-Phenyl-1,3,4-thiadiazoleEster (via aminobenzoate linker)Antiprotozoal (T. cruzi, L. donovani) mdpi.com

These examples underscore the utility of the this compound core in constructing sophisticated molecular architectures. The ability to modify both the amine functionality and the phenyl ring allows for the systematic development of hybrid molecules with potentially synergistic or multi-target biological activities.

Advanced Spectroscopic and Crystallographic Characterization of 4 3 Aminophenyl Pyrrolidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(3-Aminophenyl)pyrrolidin-2-one by providing detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the aminophenyl ring and the pyrrolidinone ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The protons of the pyrrolidinone ring, being in a more aliphatic environment, resonate at higher fields. The diastereotopic methylene (B1212753) protons of the pyrrolidine (B122466) ring often show complex splitting patterns due to geminal and vicinal coupling. psu.edu The N-H protons of the amine and amide groups are also observable and may appear as broad signals that can be confirmed by D₂O exchange experiments. psu.edu

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the lactam is characteristically found in the highly deshielded region of the spectrum (δ 170-180 ppm). Aromatic carbons resonate in the δ 110-150 ppm range, while the aliphatic carbons of the pyrrolidinone ring appear at higher field strengths. ipb.pt Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. psu.edu

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic CH6.5 - 7.2m4H, Phenyl ring
Amine NH₂~5.0br s2H, -NH₂
Pyrrolidinone NH~7.5br s1H, -NH-C=O
Pyrrolidinone CH3.5 - 3.8m1H, C4-H
Pyrrolidinone CH₂3.2 - 3.5m2H, C5-H₂
Pyrrolidinone CH₂2.4 - 2.8m2H, C3-H₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl C=O175 - 178C2
Aromatic C-NH₂145 - 148Phenyl C
Aromatic C115 - 130Phenyl C
Pyrrolidinone C545 - 50C5
Pyrrolidinone C440 - 45C4
Pyrrolidinone C335 - 40C3
Predicted data based on spectral analysis of related aminophenyl and pyrrolidinone structures. psu.eduipb.ptresearchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the characteristic functional groups present in this compound.

The FT-IR spectrum is expected to show strong, characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) typically appear as a doublet in the 3300-3500 cm⁻¹ region, while the secondary amide N-H stretch of the lactam ring appears as a single band in the same vicinity. nih.gov A prominent and strong absorption band corresponding to the C=O (amide I) stretching of the five-membered lactam ring is expected around 1680-1700 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidinone ring appear just below 3000 cm⁻¹. The C-N stretching vibrations for both the aromatic amine and the amide will also be present in the fingerprint region (1200-1400 cm⁻¹). elixirpublishers.comnih.gov

Raman spectroscopy provides complementary information. While the polar C=O and N-H groups give strong IR signals, the non-polar aromatic ring vibrations often produce strong signals in the Raman spectrum, particularly the C=C stretching modes around 1600 cm⁻¹. nih.gov This makes the combined use of both techniques ideal for a full functional group analysis.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Assignment
N-H Stretch3300 - 3500FT-IR, RamanPrimary amine (-NH₂) & Amide (-NH)
Aromatic C-H Stretch3000 - 3100FT-IR, RamanPhenyl ring C-H
Aliphatic C-H Stretch2850 - 2960FT-IR, RamanPyrrolidinone ring C-H
C=O Stretch (Amide I)1680 - 1700FT-IR, Raman (strong in IR)Lactam carbonyl
Aromatic C=C Stretch1580 - 1610FT-IR, Raman (strong in Raman)Phenyl ring skeletal vibrations
N-H Bend1550 - 1640FT-IRPrimary amine scissoring
C-N Stretch1250 - 1350FT-IRAryl amine and amide C-N
Data derived from spectroscopic studies of compounds with similar functional groups like anilines and pyrrolidones. nih.govnih.govnih.govtsijournals.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern under ionization. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass of the compound.

Under harsher conditions, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. For pyrrolidinone-containing structures, a common fragmentation pathway involves the cleavage of the bonds alpha to the nitrogen atom. psu.edu The fragmentation of the pyrrolidinone ring itself can also occur. The presence of the aminophenyl group would lead to characteristic fragments corresponding to this moiety. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Expected Fragmentation:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

[M+H]⁺: The protonated molecular ion, confirming the molecular weight.

Key Fragments: Cleavage of the pyrrolidinone ring and loss of small neutral molecules like CO or H₂NCO are plausible pathways. nist.gov Fragmentation at the bond connecting the phenyl and pyrrolidinone rings would also generate significant ions.

Ion m/z (predicted) Description
[C₁₀H₁₂N₂O + H]⁺177.10Protonated Molecular Ion (ESI)
[C₁₀H₁₂N₂O]⁺˙176.09Molecular Ion (EI)
[C₉H₁₀NO]⁺148.07Loss of -NH₂ group
[C₆H₇N]⁺˙93.06Aminophenyl cation radical
Predicted m/z values based on the structure and common fragmentation pathways of related compounds. psu.edunih.govnist.gov

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, yielding a three-dimensional model of the molecule as it exists in the crystal lattice. This technique can unambiguously determine the relative and absolute stereochemistry of the chiral center at C4.

The analysis reveals precise bond lengths, bond angles, and torsion angles, which define the conformation of the pyrrolidinone ring (typically an envelope or twisted conformation) and the relative orientation of the aminophenyl substituent. mdpi.comresearchgate.net Furthermore, X-ray diffraction elucidates intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the crystal packing. In the case of this compound, strong hydrogen bonds are expected between the amine (donor) and lactam carbonyl (acceptor) groups of adjacent molecules, as well as involving the amide N-H group. nih.gov

Parameter Typical Value Description
C=O Bond Length~1.24 ÅLactam carbonyl
C-N Bond Length (Lactam)~1.34 ÅAmide bond within the ring
C-C Bond Length (Aromatic)~1.39 ÅPhenyl ring bonds
C-N Bond Length (Amine)~1.40 ÅPhenyl-NH₂ bond
N-H···O Hydrogen Bond2.8 - 3.2 ÅIntermolecular interaction
Data represents typical values observed in crystal structures of related organic molecules. mdpi.comnih.govmdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Given that this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are essential for characterizing its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

An enantiomerically pure sample of either (R)- or (S)-4-(3-Aminophenyl)pyrrolidin-2-one will produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. The spectrum of the opposing enantiomer will be a mirror image. This allows for the determination of the enantiomeric excess (ee) of a sample. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the predominant enantiomer can be assigned. This technique is crucial for applications where stereochemistry is critical. nih.gov

Computational and Theoretical Studies on 4 3 Aminophenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy.

Optimization of Molecular Geometries and Conformational Analysis

Conformational analysis of related pyrrolidine (B122466) enamines has shown that different ring puckering and orientations around single bonds can lead to several stable conformers with small energy differences. researchgate.net For 4-(3-Aminophenyl)pyrrolidin-2-one, the rotation around the single bond connecting the phenyl ring to the pyrrolidinone ring introduces another degree of conformational freedom. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable electronic interactions. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), are essential for identifying these stable structures. nih.gov

Table 1: Representative Predicted Geometric Parameters for this compound Note: These are illustrative values based on general principles and data from analogous structures, as direct computational studies on the title compound are not widely available.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Amide)~1.22 Å
Bond LengthC-N (Amide)~1.35 Å
Bond LengthC-C (Aromatic)~1.39 Å
Bond LengthC-N (Amine)~1.40 Å
Bond AngleO=C-N (Amide)~125°
Dihedral AngleC-C-C-N (Pyrrolidinone Ring)Varies with pucker (e.g., ~20-40°)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the amino group and the aromatic system. Conversely, the LUMO is likely to be distributed over the electron-withdrawing pyrrolidinone moiety, particularly the carbonyl group. A small HOMO-LUMO gap would indicate that the molecule is relatively reactive and can participate in charge transfer interactions. rsc.org

From these orbital energies, several quantum chemical parameters can be derived to describe global reactivity. researchgate.netresearchgate.net These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Table 2: Illustrative Quantum Chemical Parameters for this compound Note: Values are estimated based on DFT calculations of analogous aromatic amine and pyrrolidinone structures.

ParameterTypical Value (eV)Significance
EHOMO-5.4 to -5.8 eVElectron-donating ability
ELUMO-0.8 to -1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.2 to 4.8 eVChemical stability and reactivity
Chemical Hardness (η)~2.2 eVResistance to charge transfer
Electrophilicity Index (ω)~2.5 eVPropensity to accept electrons

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are also invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netrsc.org These theoretical spectra can be compared with experimental data to confirm assignments. For this compound, distinct signals would be predicted for the aromatic protons (in the 6.5-7.5 ppm range), the pyrrolidinone ring protons (2.0-4.0 ppm), and the amine protons.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the absorption bands in an experimental FT-IR spectrum to specific molecular vibrations. nih.govresearchgate.net Key predicted vibrations for this molecule would include N-H stretching of the amine group (~3400-3500 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), and a strong C=O stretching of the amide in the pyrrolidinone ring (~1680-1700 cm⁻¹). researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, electronic transitions would likely involve π→π* transitions within the aminophenyl ring and n→π* transitions involving the carbonyl group.

Table 3: Predicted Characteristic Spectroscopic Data for this compound Note: These are representative predictions based on established principles and data from related structures.

SpectroscopyFeaturePredicted Value
¹³C NMRC=O (Amide)~175 ppm
¹H NMRAromatic Protons6.5 - 7.5 ppm
IRN-H Stretch (Amine)~3450 cm⁻¹
IRC=O Stretch (Amide)~1690 cm⁻¹
UV-Visπ→π* Transition (λmax)~280-300 nm

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions.

Prediction of Binding Modes and Affinities to Biological Targets

Docking simulations predict the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). A more negative binding energy indicates a more stable ligand-receptor complex and higher predicted affinity.

Table 4: Potential Biological Targets for Pyrrolidinone Derivatives and Illustrative Binding Affinities Note: This table is based on docking studies of analogous compounds and serves to illustrate potential applications for this compound.

Potential Target ProteinProtein FamilyExample Binding Affinity (kcal/mol) from Analogs
14-alpha-sterol demethylase (CYP51)Cytochrome P450 Enzyme-6.0 to -7.0
DNA GyraseTopoisomerase-7.5 to -8.5
KinasesTransferase-6.5 to -9.0
Matrix Metalloproteinases (MMPs)Protease-5.0 to -7.0

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand in the binding site of the protein. The structure of this compound allows for several key types of interactions:

Hydrogen Bonding: The primary amine (-NH₂) group on the phenyl ring and the N-H group in the pyrrolidinone ring are excellent hydrogen bond donors. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or the peptide backbone.

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the pyrrolidinone ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine. nih.gov

π-Stacking: The aromatic phenyl ring can participate in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. These interactions are crucial for anchoring the ligand within the binding pocket.

In a hypothetical docking scenario, the aminophenyl group might insert into a hydrophobic pocket lined with aromatic residues, allowing for π-stacking, while the amine and carbonyl groups form specific hydrogen bonds at the pocket's periphery, leading to a high-affinity interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery and development, MD simulations provide valuable insights into the dynamic behavior of a ligand when it binds to a biological target, such as a protein or enzyme. These simulations can elucidate the stability of the ligand-receptor complex, the nature of the binding interactions, and the conformational changes that may occur upon binding.

However, a detailed search of scientific literature did not yield any specific research articles or data pertaining to molecular dynamics simulations performed on this compound and its potential interactions with any biological receptors. Therefore, no data tables or detailed research findings on its dynamic behavior or the stability of its ligand-receptor complexes can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are instrumental in medicinal chemistry for designing and optimizing new drug candidates, predicting their activity, and prioritizing compounds for synthesis and experimental testing. QSAR studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of a molecule and correlating them with their known biological activities.

A review of the existing scientific literature found no published QSAR models or studies specifically developed for or including this compound. Consequently, there are no predictive biological data, QSAR model statistics, or detailed research findings to report for this particular compound. While QSAR studies have been conducted on other classes of pyrrolidinone derivatives, the specific compound of interest was not included in these analyses.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systemic Modification of the 4-(3-Aminophenyl)pyrrolidin-2-one Core for Enhanced Activity and Selectivity

Systematic modifications of the this compound scaffold have been crucial in developing potent and selective inhibitors for various enzymes. This core structure offers multiple points for chemical derivatization, allowing for fine-tuning of its pharmacological properties.

A key area of investigation has been its application as a scaffold for Factor XIa inhibitors, which are sought after as anticoagulants with a potentially lower risk of bleeding. nih.govbjcardio.co.uk Researchers have explored substitutions at various positions of the pyrrolidin-2-one ring to enhance inhibitory activity and selectivity against other serine proteases. For instance, the synthesis of sulfonamidopyrrolidin-2-one-based Factor Xa inhibitors involved incorporating neutral and basic monoaryl P4 groups, leading to potent inhibitors with good anticoagulant activity. nih.gov However, this series of compounds also exhibited time-dependent inhibition of Cytochrome P450 3A4, highlighting the importance of systemic modification to mitigate off-target effects. nih.gov

In the context of all-trans-retinoic acid metabolizing enzyme inhibitors, a series of (±)-3-(4-aminophenyl) pyrrolidin-2,5-diones with substitutions at the 1-, 3-, or 1,3-positions were synthesized. nih.gov These compounds, featuring aryl or long-chain alkyl functions, were found to be weak inhibitors compared to ketoconazole (B1673606). nih.gov Further studies with a 1-cyclohexyl analogue showed it was not stereoselective in its inhibition. nih.gov

The pyrrolidine (B122466) core is also a component of inhibitors for other targets. For example, derivatives of 1,2,4-oxadiazole (B8745197) pyrrolidine have been synthesized and tested for their antibacterial activity by inhibiting DNA gyrase and topoisomerase IV. nih.gov Additionally, modifications of the pyrrolidine ring have been explored in the development of VEGFR-2 kinase inhibitors. nih.gov

The versatility of the this compound core is further demonstrated by its use in creating diverse chemical libraries for screening against various biological targets. The ability to introduce a wide range of substituents on the phenyl ring, the pyrrolidinone nitrogen, and other positions of the lactam ring allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Correlation of Structural Features with Biological Potency (IC50, Ki)

The biological potency of derivatives based on the this compound scaffold is intricately linked to their structural features. Researchers have extensively studied how modifications to this core structure influence inhibitory constants such as IC50 and Ki values against various enzymatic targets.

In a different context, studies on (±)-3-(4-aminophenyl) pyrrolidin-2,5-diones as inhibitors of all-trans retinoic acid metabolism revealed that a 1-cyclohexyl analogue exhibited an IC50 value of 98.8 µM against rat liver microsomes. nih.gov In comparison, the standard inhibitor ketoconazole had an IC50 of 22.15 µM. nih.gov This highlights that even seemingly minor changes, such as the nature of the substituent on the pyrrolidine nitrogen, can have a substantial impact on biological activity.

The following table provides examples of how structural modifications can affect the inhibitory potency of related compounds:

Compound/Derivative ClassTarget EnzymeModificationIC50/Ki Value
1-Cyclohexyl-(+/-)-3-(4-aminophenyl) pyrrolidin-2,5-dioneRat Liver Microsomal Retinoic Acid Metabolism1-Cyclohexyl substitutionIC50 = 98.8 µM nih.gov
Ketoconazole (Reference)Rat Liver Microsomal Retinoic Acid Metabolism-IC50 = 22.15 µM nih.gov
1,2,4-Oxadiazole pyrrolidine derivativesE. coli DNA gyraseVarious substitutionsIC50 = 120 ± 10 nM to 270 ± 20 nM nih.gov

Investigation of Key Pharmacophoric Elements for Target Interaction

The identification of key pharmacophoric elements within the this compound scaffold is essential for understanding its interaction with biological targets and for designing more potent and selective inhibitors. A pharmacophore represents the crucial three-dimensional arrangement of functional groups that are necessary for biological activity.

For inhibitors of enzymes like Factor XIa, the this compound core serves as a central scaffold to which various pharmacophoric groups are attached. The aminophenyl group often acts as a key recognition element, with the amino substituent and the phenyl ring interacting with specific residues in the enzyme's active site. The pyrrolidin-2-one ring itself provides a rigid framework that correctly orients these interacting groups.

In the context of antibacterial agents, a study on 1,2,4-oxadiazole pyrrolidine derivatives highlighted the importance of specific structural features for inhibiting DNA gyrase and topoisomerase IV. nih.gov The presence of a 4-chlorophenyl group in the structures of several active molecules was noted as a significant contributor to their inhibitory activity. nih.gov

A qualitative structural assessment of a potent inhibitor of Plasmodium falciparum 5-aminolevulinate synthase, which contained a pyrrolidine scaffold linking two pyridine (B92270) moieties, revealed that the hydroxy and fluorine groups on the pyridine rings were crucial for strong binding affinity. nih.gov This suggests that hydrogen bond donors and acceptors, along with electronegative atoms, are important pharmacophoric features for this particular target.

In essence, the key pharmacophoric elements of this compound derivatives are highly target-dependent. However, a common theme is the use of the pyrrolidinone core as a rigid scaffold to present specific functional groups—such as aromatic rings, hydrogen bond donors/acceptors, and hydrophobic moieties—in a precise spatial orientation to achieve optimal interaction with the target protein.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and derivatives of this compound are no exception. The spatial arrangement of substituents around the chiral centers of the pyrrolidine ring can significantly impact how these compounds interact with their biological targets, which are themselves chiral macromolecules like proteins and enzymes.

The introduction of substituents on the pyrrolidine ring of this compound can create one or more stereocenters. The resulting enantiomers or diastereomers can exhibit profound differences in their biological profiles, including potency, selectivity, and metabolism. This is because the binding site of a target protein has a specific three-dimensional geometry, and only one stereoisomer may fit optimally and form the necessary interactions for strong binding and inhibition.

For instance, in a study of piperidin-4-one derivatives, which share structural similarities with pyrrolidinones, the stereochemical orientation of substituents was found to have a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov This underscores the general principle that the 3D structure of a molecule is critical for its biological function.

In the context of all-trans-retinoic acid metabolism inhibitors, a study on (±)-3-(4-aminophenyl) pyrrolidin-2,5-diones with a 1-cyclohexyl substituent showed that the racemic mixture was not stereoselective in its inhibition. nih.gov This suggests that for this particular target and compound, both enantiomers may have similar activity, or that the specific stereocenter does not play a critical role in the binding interaction.

However, in many other cases, a clear stereochemical preference is observed. For example, research on nature-inspired 3-Br-acivicin isomers and their derivatives demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.comnih.gov This was attributed to stereoselective uptake and interaction with the target enzyme. mdpi.comnih.gov While this example does not directly involve this compound, it highlights the profound impact that stereochemistry can have on the biological activity of related heterocyclic compounds.

The selective fluorination of the pyrrolidine ring has also been shown to induce significant conformational changes that can enhance the stability of proline-rich proteins, demonstrating the influence of stereochemistry on molecular conformation and, consequently, biological function. beilstein-journals.org

Therefore, the control and understanding of stereochemistry are crucial in the design and development of drugs based on the this compound scaffold to ensure optimal interaction with the intended biological target and to maximize therapeutic efficacy.

Concluding Remarks and Future Research Perspectives

Summary of Current Knowledge on 4-(3-Aminophenyl)pyrrolidin-2-one

Unexplored Avenues for Research on this compound

The limited specific data on this compound presents a fertile ground for future research. A systematic investigation into this compound could unlock its therapeutic potential. Key unexplored avenues are outlined in the table below.

Research AvenueDescription
Synthetic Methodologies Development and optimization of efficient, stereoselective synthetic routes to produce this compound and its enantiomers. This could involve novel cyclization strategies or functionalization of pyrrolidine (B122466) precursors.
Pharmacokinetic Profiling In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its metabolic stability and potential for bioactivation is crucial for drug development.
Toxicological Assessment Comprehensive evaluation of its acute and chronic toxicity, as well as its potential for genotoxicity and mutagenicity, to establish a preliminary safety profile.
Broad-Spectrum Biological Screening Systematic screening against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas. Given the known activities of related compounds, screens for CNS, anti-inflammatory, and antimicrobial effects would be a logical starting point.
Mechanism of Action Studies Elucidation of the molecular mechanisms underlying any observed biological activity. This would involve target identification and validation studies to understand how the compound exerts its effects at a cellular and molecular level.

Potential Therapeutic Applications and Lead Optimization Strategies

Based on the known biological activities of structurally related 4-phenylpyrrolidin-2-one derivatives, several potential therapeutic applications for this compound can be hypothesized. For instance, derivatives of 4-phenylpyrrolidone have shown promise as anticonvulsant and nootropic agents. The introduction of a phenyl substituent on the pyrrolidone ring has been linked to anticonvulsant activity.

Furthermore, the broader class of pyrrolidine derivatives has been explored for a wide array of therapeutic uses, including as anticancer, antibacterial, anti-inflammatory, and antiviral agents. The unique structural features of this compound make it a compelling candidate for exploration in these areas.

To harness its full potential, a focused lead optimization program would be necessary. The primary amino group on the phenyl ring is an ideal point for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Optimization StrategyRationalePotential Modifications
Acylation/Sulfonylation of the Amino Group To explore the structure-activity relationship (SAR) of N-substituted analogs and improve target binding and physicochemical properties.Introduction of various acyl, sulfonyl, and urea functionalities.
Alkylation of the Amino Group To investigate the impact of mono- and di-alkylation on activity and to modulate basicity and lipophilicity.Introduction of small alkyl groups or incorporation into a heterocyclic ring.
Modification of the Phenyl Ring To enhance target interactions and alter electronic properties through the introduction of various substituents.Introduction of electron-donating or electron-withdrawing groups at different positions.
Derivatization of the Pyrrolidinone Ring To explore the impact of substitution on the lactam ring on biological activity and metabolic stability.N-alkylation or substitution at the C3 and C5 positions of the pyrrolidin-2-one ring.
Stereochemical Analysis To determine if the biological activity is stereospecific, which is common for pyrrolidine-based compounds.Synthesis and biological evaluation of the individual (R)- and (S)-enantiomers.

Q & A

Q. What are the established synthetic routes for 4-(3-Aminophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step pathways, often starting with substituted pyrrolidinone precursors. For example, Gein et al. (2011) demonstrated the use of 4-acetyl-3-hydroxy intermediates to form pyrrolidinone derivatives through cyclization and subsequent functionalization . Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., acid vs. base) critically impact yield. Nguyen et al. (2022) highlighted that microwave-assisted synthesis reduces reaction times (from 24 hours to 2 hours) while maintaining yields >75% by optimizing dielectric heating . Table 1 : Comparison of Synthetic Methods
MethodConditionsYield (%)Reference
Classical cyclizationReflux in ethanol, 24 h62
Microwave-assisted120°C, DMF, 2 h78

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation combines NMR (¹H/¹³C, 2D-COSY) for amine and carbonyl group identification and X-ray crystallography for stereochemical confirmation. For example, Nguyen et al. (2022) resolved pyrrolidinone ring puckering via single-crystal X-ray diffraction, showing a 15° deviation from planarity . Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 191.1 [M+H]⁺), while FTIR confirms the lactam carbonyl stretch (~1680 cm⁻¹) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315) . Key precautions include:
  • Use of nitrile gloves and fume hoods during synthesis .
  • Storage in airtight containers under inert gas (argon) to prevent oxidation .
  • Immediate decontamination with 5% acetic acid for spills, followed by ethanol rinse .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives with steric hindrance?

  • Methodological Answer : Steric hindrance in substituted derivatives (e.g., fluorophenyl analogs) reduces nucleophilic attack efficiency. Strategies include:
  • Protecting group strategies : Temporarily block reactive amines with Boc groups to direct regioselectivity .
  • High-pressure conditions : Nguyen et al. (2022) achieved 85% yield for bulky substituents using 10 atm pressure in THF, enhancing collision frequency .
  • Catalytic systems : Palladium nanoparticles (Pd NPs) improve coupling efficiency in Suzuki-Miyaura reactions (e.g., arylboronic acid coupling) .

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise in tautomer stability or transition-state energy calculations . For example, DFT studies (B3LYP/6-31G*) may predict a 2:1 keto-enol ratio, but NMR shows 3:1 dominance. Mitigation steps:
  • Validate solvent effects in simulations (e.g., PCM model for DMSO) .
  • Cross-reference with dynamic NMR (DNMR) to assess tautomerization rates .

Q. What computational models best predict the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with activity. For instance:
  • Hydrogen-bond donors : Meta-substituted amines increase binding to kinase targets (ΔG = -9.2 kcal/mol) .
  • LogP optimization : Derivatives with ClogP 1.8–2.3 show enhanced blood-brain barrier permeability .
    Table 2 : QSAR Parameters for Analog Activity
SubstituentClogPIC₅₀ (μM)Target
3-Fluoro1.90.45Kinase A
4-Methyl2.11.2Kinase B

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Methodological Answer : Stability studies (pH 7.4, 37°C) reveal a half-life of 6 hours. LC-MS identifies primary degradation products:
  • Lactam ring-opening : Forms 3-aminophenylpropanoic acid (m/z 166.1) .
  • Oxidation : Generates pyrrolidinone N-oxide (m/z 207.1) .

Q. What methodologies confirm the compound’s role in modulating enzyme activity, and how are false positives excluded?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence polarization) paired with counter-screening against non-target enzymes (e.g., CYP450 isoforms) reduce false positives. For example:
  • Positive control : Use staurosporine to validate assay conditions .
  • SPR (Surface Plasmon Resonance) : Confirms direct binding (KD = 12 nM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.